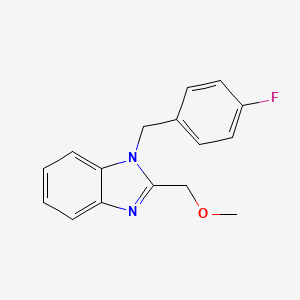
N-(4-anilinophenyl)-2,2-dichloroacetamide
描述
N-(4-anilinophenyl)-2,2-dichloroacetamide, also known as DAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DAA belongs to the class of arylacetamide derivatives and has been found to exhibit a wide range of biological activities.
作用机制
The mechanism of action of N-(4-anilinophenyl)-2,2-dichloroacetamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) and the modulation of gamma-aminobutyric acid (GABA) receptors. COX-2 is an enzyme that plays a key role in the inflammatory response, and its inhibition by N-(4-anilinophenyl)-2,2-dichloroacetamide leads to a reduction in inflammation. GABA is a neurotransmitter that is involved in the regulation of neuronal activity, and the modulation of GABA receptors by N-(4-anilinophenyl)-2,2-dichloroacetamide leads to an increase in inhibitory neurotransmission.
Biochemical and Physiological Effects:
N-(4-anilinophenyl)-2,2-dichloroacetamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, alleviate pain, and decrease seizure activity in animal models. N-(4-anilinophenyl)-2,2-dichloroacetamide has also been found to improve cognitive function and memory retention in animal models of Alzheimer's disease.
实验室实验的优点和局限性
N-(4-anilinophenyl)-2,2-dichloroacetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. N-(4-anilinophenyl)-2,2-dichloroacetamide is also stable under normal laboratory conditions and has a long shelf life. However, there are some limitations to the use of N-(4-anilinophenyl)-2,2-dichloroacetamide in lab experiments. It has low water solubility, which can make it difficult to administer to animals. N-(4-anilinophenyl)-2,2-dichloroacetamide also has a relatively low therapeutic index, which means that it can be toxic at high doses.
未来方向
There are several future directions for the research on N-(4-anilinophenyl)-2,2-dichloroacetamide. One area of interest is the development of more potent and selective COX-2 inhibitors based on the structure of N-(4-anilinophenyl)-2,2-dichloroacetamide. Another area of interest is the investigation of the potential use of N-(4-anilinophenyl)-2,2-dichloroacetamide in the treatment of other neurological disorders, such as multiple sclerosis and neuropathic pain. Additionally, the use of N-(4-anilinophenyl)-2,2-dichloroacetamide as a tool to study the role of COX-2 and GABA receptors in disease states is an area of ongoing research.
Conclusion:
In conclusion, N-(4-anilinophenyl)-2,2-dichloroacetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. N-(4-anilinophenyl)-2,2-dichloroacetamide has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant activities, and has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy. While there are some limitations to the use of N-(4-anilinophenyl)-2,2-dichloroacetamide in lab experiments, it has several advantages and has the potential to be a valuable tool in the study of neurological disorders. Ongoing research on N-(4-anilinophenyl)-2,2-dichloroacetamide is focused on developing more potent and selective COX-2 inhibitors, investigating its potential use in other neurological disorders, and using it as a tool to study the role of COX-2 and GABA receptors in disease states.
科学研究应用
N-(4-anilinophenyl)-2,2-dichloroacetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant activities. N-(4-anilinophenyl)-2,2-dichloroacetamide has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy.
属性
IUPAC Name |
N-(4-anilinophenyl)-2,2-dichloroacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O/c15-13(16)14(19)18-12-8-6-11(7-9-12)17-10-4-2-1-3-5-10/h1-9,13,17H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMWUFOUPFGCHQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)C(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-anilinophenyl)-2,2-dichloroacetamide | |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-N-(2-methoxyphenyl)propanamide](/img/structure/B5784394.png)



![methyl {4-[(benzylamino)carbonyl]phenyl}carbamate](/img/structure/B5784412.png)


![N-[(4-phenyl-1-piperazinyl)carbonothioyl]benzamide](/img/structure/B5784428.png)

![2-[(3,5-dimethylbenzyl)thio]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B5784457.png)
![5-(2-naphthyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B5784464.png)
![5-{[(4-fluorophenyl)amino]sulfonyl}-2-hydroxybenzamide](/img/structure/B5784468.png)